molecular formula C26H26N2 B14305822 4,4'-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) CAS No. 114483-07-7

4,4'-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline)

Cat. No.: B14305822
CAS No.: 114483-07-7
M. Wt: 366.5 g/mol
InChI Key: QWFWVFDNTAFZQD-UHFFFAOYSA-N
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Description

4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is an organic compound that features a naphthalene core with two N,N-dimethylaniline groups attached at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method involves the use of an acid catalyst to facilitate the alkylation of aniline with methanol . Another approach uses dimethyl ether as the methylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amine compounds.

Scientific Research Applications

4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. For instance, in organic electronics, it acts as a hole transport material, facilitating the movement of positive charges through the device . The pathways involved include charge transfer processes and interactions with the electronic states of the material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Naphthalene-1,5-diyl)bis(N,N-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic properties is crucial.

Properties

CAS No.

114483-07-7

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[5-[4-(dimethylamino)phenyl]naphthalen-1-yl]-N,N-dimethylaniline

InChI

InChI=1S/C26H26N2/c1-27(2)21-15-11-19(12-16-21)23-7-5-10-26-24(8-6-9-25(23)26)20-13-17-22(18-14-20)28(3)4/h5-18H,1-4H3

InChI Key

QWFWVFDNTAFZQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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